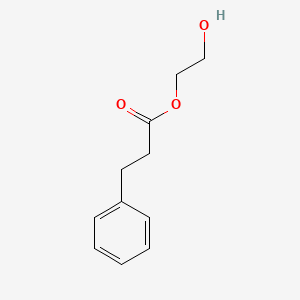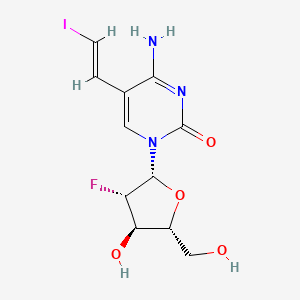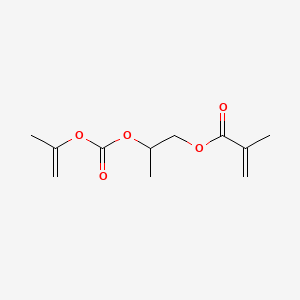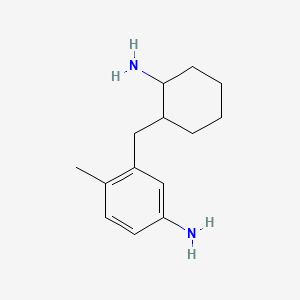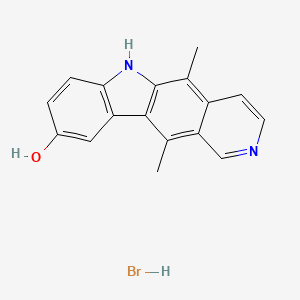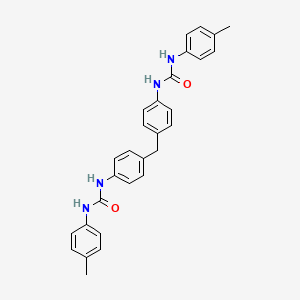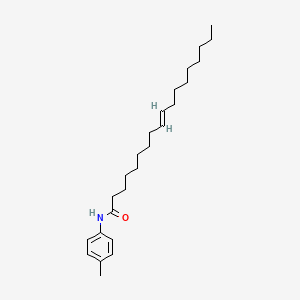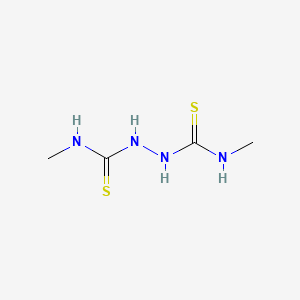
N,N'-Dimethylhydrazodicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethylhydrazodicarbothioamide is an organic compound with the molecular formula C4H10N4S2 It is known for its unique structure, which includes two thioamide groups attached to a hydrazine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Dimethylhydrazodicarbothioamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with carbon disulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NNH2 + CS2 → (CH3)2NNHC(S)NH2} ]
Industrial Production Methods: Industrial production of N,N’-Dimethylhydrazodicarbothioamide often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dimethylhydrazodicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thioamides.
Aplicaciones Científicas De Investigación
N,N’-Dimethylhydrazodicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism by which N,N’-Dimethylhydrazodicarbothioamide exerts its effects is primarily through its interaction with biological molecules. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
N,N-Dimethylethylenediamine: Similar in structure but lacks the thioamide groups.
N,N-Dimethylhydrazine: Shares the hydrazine backbone but does not have the thioamide groups.
Uniqueness: N,N’-Dimethylhydrazodicarbothioamide is unique due to the presence of two thioamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
38451-14-8 |
|---|---|
Fórmula molecular |
C4H10N4S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
1-methyl-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C4H10N4S2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |
Clave InChI |
XDNRHSANVXQAHZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


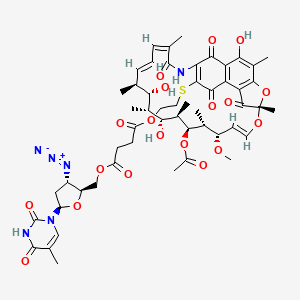
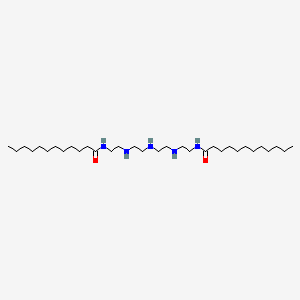

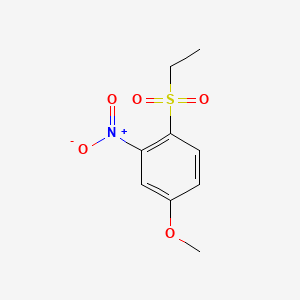
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
